molecular formula C17H21NO6 B8349406 3-(Ethoxycarbonyl)-4-ethylcyclopentyl 4-nitrobenzoate

3-(Ethoxycarbonyl)-4-ethylcyclopentyl 4-nitrobenzoate

Cat. No. B8349406
M. Wt: 335.4 g/mol
InChI Key: KBKMGKRISRHOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Ethoxycarbonyl)-4-ethylcyclopentyl 4-nitrobenzoate is a useful research compound. Its molecular formula is C17H21NO6 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Ethoxycarbonyl)-4-ethylcyclopentyl 4-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Ethoxycarbonyl)-4-ethylcyclopentyl 4-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(Ethoxycarbonyl)-4-ethylcyclopentyl 4-nitrobenzoate

Molecular Formula

C17H21NO6

Molecular Weight

335.4 g/mol

IUPAC Name

(3-ethoxycarbonyl-4-ethylcyclopentyl) 4-nitrobenzoate

InChI

InChI=1S/C17H21NO6/c1-3-11-9-14(10-15(11)17(20)23-4-2)24-16(19)12-5-7-13(8-6-12)18(21)22/h5-8,11,14-15H,3-4,9-10H2,1-2H3

InChI Key

KBKMGKRISRHOCA-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CC1C(=O)OCC)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To triphenylphosphine (34.9 g, 133 mmol) in THF (150 mL) at about 0° C. was added a solution of DIAD (26.2 mL, 133 mmol) in THF (20 mL) through an additional funnel. After about 30 min, a solution of 4-nitrobenzoic acid (22.26 g, 133 mmol) in THF (150 mL) was added followed by a solution of a scalemic mixture enriched with (1S,2R,4S)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate (16.54 g, 89 mmol) in THF (20 mL) and triethylamine (55.7 mL, 400 mmol). After about 1 h, the ice water bath was removed and the reaction mixture was stirred at ambient temperature for about 16 h. The reaction mixture was diluted with heptane (800 mL), washed with water (200 mL), saturated aqueous NaHCO3 (150 mL) and brine (150 mL), dried over anhydrous MgSO4, filtered, and concd under reduced pressure. After about 300 mL of solvent was removed, the solid was filtered off and washed with heptane (25 mL). The filtrate was concentrated under reduced pressure and the residue was purified using silica gel chromatography eluting with 10-40% EtOAc in heptane to give a scalemic mixture enriched with (1R,3S,4R)-3-(ethoxycarbonyl)-4-ethylcyclopentyl 4-nitrobenzoate (26.77 g, 90%): LC/MS (Table 1, Method b) Rt=2.84 min; MS m/z: 394 (M−H)−.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
34.9 g
Type
reactant
Reaction Step Two
Name
Quantity
26.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
22.26 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
(1S,2R,4S)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate
Quantity
16.54 g
Type
reactant
Reaction Step Four
Quantity
55.7 mL
Type
reactant
Reaction Step Five
Name
(1R,3S,4R)-3-(ethoxycarbonyl)-4-ethylcyclopentyl 4-nitrobenzoate
Quantity
26.77 g
Type
reactant
Reaction Step Six

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